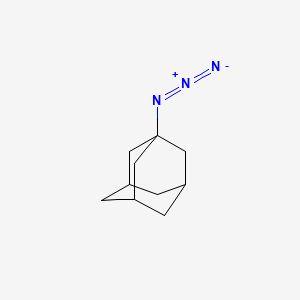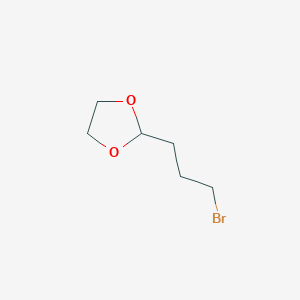
4-Amino-5-propyl-4H-1,2,4-triazol-3-thiol
Übersicht
Beschreibung
4-amino-5-propyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C5H10N4S and its molecular weight is 158.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Die 1,2,4-Triazol-Derivate wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Es ist bekannt, dass sie gegen eine Vielzahl von Mikroorganismen wirksam sind und besonders zur Behandlung von Pilzinfektionen geeignet sind. Der hohe Stickstoffgehalt in diesen Verbindungen trägt zu ihrer Wirksamkeit in der Chemotherapie bei .
Entwicklung von Antikrebsmitteln
Neuere Studien haben sich auf die Synthese neuartiger 1,2,4-Triazol-Derivate als potenzielle Antikrebsmittel konzentriert. Diese Verbindungen haben vielversprechende zytotoxische Aktivitäten gegen verschiedene menschliche Krebszelllinien gezeigt, darunter MCF-7, Hela und A549. Die Fähigkeit dieser Derivate, Wasserstoffbrückenbindungen mit verschiedenen Zielmolekülen zu bilden, kann die Pharmakokinetik und pharmakologischen Eigenschaften verbessern .
DNA-Marker-Detektion
1H-1,2,4-Triazol-3-thiol-Derivate wurden bei der Entwicklung von SERS-basierten Sonden (Surface-Enhanced Raman Scattering) eingesetzt. Diese Sonden ermöglichen eine schnelle und genaue Detektion von DNA-Markern, was für die genetische Analyse und Krankheitsdiagnostik von entscheidender Bedeutung ist .
Synthese von Übergangsmetallkomplexen
Die 1,2,4-Triazol-Derivate werden auch bei der Synthese von Übergangsmetallkomplexen verwendet. Diese Komplexe haben vielfältige Anwendungen, darunter Katalyse, Materialwissenschaften und als Zwischenprodukte in der organischen Synthese .
Korrosionsschutz
Im Bereich der Materialwissenschaften wurden 1,2,4-Triazol-Derivate als Korrosionsschutzmittel für Metalle eingesetzt. Sie sind besonders in sauren Umgebungen wirksam und können die Lebensdauer von Metallbauteilen durch die Verhinderung von oxidativem Schaden deutlich verlängern .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as 1,2,4-triazoles, have been reported to exhibit a wide range of biological activities, including anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that 1,2,4-triazoles can interact with their targets through non-covalent interactions . The presence of the amino and thiol groups in the molecule could potentially allow for hydrogen bonding and other types of interactions with target proteins, leading to changes in their function.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazoles , it is likely that this compound could influence multiple pathways, depending on the specific targets it interacts with.
Result of Action
Based on the known activities of similar 1,2,4-triazoles , it can be speculated that the compound may exert its effects by modulating the activity of its target proteins, potentially leading to changes in cellular function.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the activity and stability of many compounds .
Biochemische Analyse
Biochemical Properties
4-amino-5-propyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly as a ligand in multistep titration processes. This compound has been shown to bind to the surface of Staphylococcus aureus and inhibit the growth of Aspergillus flavus at low concentrations . It interacts with various enzymes and proteins, including those involved in DNA binding and fluorescence probing. The nature of these interactions often involves coordination through the sulfur and amine groups of the triazole ring, forming stable complexes with metal ions .
Cellular Effects
The effects of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol on cellular processes are diverse. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a fluorescence probe to study protein-DNA interactions, thereby impacting gene expression and cellular responses
Molecular Mechanism
At the molecular level, 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol exerts its effects through specific binding interactions with biomolecules. The compound acts as a bidentate ligand, coordinating with metal ions through its sulfur and amine groups . This coordination can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound’s ability to form stable complexes with metal ions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low concentrations, the compound has been shown to inhibit microbial growth effectively . Higher doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings. Threshold effects and potential toxicity must be considered when using this compound in animal studies.
Metabolic Pathways
4-amino-5-propyl-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role as a ligand in multistep titration processes highlights its involvement in metabolic flux and the regulation of metabolite levels . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn can impact its biochemical activity . Studies have shown that the compound can be effectively transported across cellular membranes, facilitating its distribution within various cellular compartments.
Subcellular Localization
The subcellular localization of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol is a key factor in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interactions with biomolecules and its overall biochemical effects. Understanding the mechanisms that govern the compound’s subcellular distribution can provide insights into its functional roles in cellular processes.
Eigenschaften
IUPAC Name |
4-amino-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-2-3-4-7-8-5(10)9(4)6/h2-3,6H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAXVRKEIASZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352122 | |
| Record name | 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30342-87-1 | |
| Record name | 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-5-PROPYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)






